molecular formula C5H7N3O4S B260683 3-(1H-[1,2,4]Triazole-3-sulfonyl)-propionic acid CAS No. 1019150-56-1

3-(1H-[1,2,4]Triazole-3-sulfonyl)-propionic acid

Cat. No.: B260683
CAS No.: 1019150-56-1
M. Wt: 205.19 g/mol
InChI Key: UMBLJVCSCURISE-UHFFFAOYSA-N
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Description

3-(1H-[1,2,4]Triazole-3-sulfonyl)-propionic acid (PubChem CID: 25250411) is a chemical compound of significant interest in medicinal and organic chemistry research, serving as a versatile building block for the development of novel molecular entities . The compound features a 1,2,4-triazole heterocycle, a privileged scaffold in drug discovery known for its ability to engage in various non-covalent interactions with biological targets, such as enzymes and receptors . This moiety is present in a wide array of therapeutic agents, including antifungal drugs (e.g., fluconazole, voriconazole), and is recognized for its metabolic stability and ability to act as a bioisostere . The sulfonyl propionic acid chain adds further functionality, potentially contributing to solubility and providing a handle for conjugation or further synthetic modification. Researchers can leverage this compound as a key intermediate in the synthesis of more complex molecules for various investigative applications. Its structural features make it a valuable precursor for exploring potential pharmacological activities, aligning with the broad spectrum of biological activities exhibited by 1,2,4-triazole derivatives, which include antimicrobial, anticancer, anti-inflammatory, and antiviral properties . The precise mechanism of action for any resulting compound would be highly dependent on the final molecular structure and its specific target. For Research Use Only (RUO). This product is intended for laboratory research purposes only and is not approved for human or veterinary diagnostic, therapeutic, or any other personal use.

Properties

IUPAC Name

3-(1H-1,2,4-triazol-5-ylsulfonyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O4S/c9-4(10)1-2-13(11,12)5-6-3-7-8-5/h3H,1-2H2,(H,9,10)(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBLJVCSCURISE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)S(=O)(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1H- Triazole-3-sulfonyl Chloride

The sulfonyl chloride intermediate is critical for subsequent propionic acid coupling. Patents describe two approaches:

  • Chlorosulfonation : Direct treatment of 1H-triazole with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C for 4–6 hours yields the sulfonyl chloride. Excess ClSO₃H ensures complete conversion, but side products like sulfonic acids may form if moisture is present.

  • Oxidative Sulfonation : Oxidation of 3-mercapto-1H-1,2,4-triazole with chlorine gas in aqueous HCl generates the sulfonyl chloride. This method avoids harsh acids but requires careful gas handling.

Typical Conditions

ParameterValueSource
Temperature0–5°C
Reaction Time4–6 hours
Yield68–75%

Coupling with Propionic Acid

The sulfonyl chloride intermediate reacts with propionic acid under basic conditions:

  • Nucleophilic Substitution : Propionic acid (1.2 eq) is added to 1H-triazole-3-sulfonyl chloride in anhydrous dichloromethane with triethylamine (TEA, 2.0 eq) as a base. The reaction proceeds at room temperature for 12–24 hours.

  • Workup : The mixture is washed with dilute HCl to remove excess TEA, and the product is isolated via rotary evaporation. Recrystallization from ethanol/water improves purity.

Optimized Parameters

ParameterValueSource
SolventDichloromethane
BaseTriethylamine (2.0 eq)
Yield82–89%

Cyclization of Sulfonated Hydrazine Derivatives

Hydrazine Intermediate Synthesis

Arylhydrazines bearing sulfonyl groups are cyclized to form the triazole ring. For example:

  • Step 1 : Condensation of 3-sulfonylpropionyl chloride with hydrazine hydrate in ethanol yields 3-sulfonylpropionyl hydrazine.

  • Step 2 : Cyclization with formamide at 150°C for 6 hours forms the 1,2,4-triazole ring via dehydration.

Reaction Profile

StepReagents/ConditionsYieldSource
1Ethanol, 25°C, 3 hours90%
2Formamide, 150°C, 6 hours76%

Advantages and Limitations

  • Advantages : High atom economy, avoids sulfonyl chloride handling.

  • Limitations : Requires high temperatures, leading to potential decomposition.

Direct Sulfonation of Pre-formed Triazole-Propionic Acid Adducts

Sulfur Trioxide Complex Method

Pre-formed 3-(1H-Triazol-3-yl)-propionic acid is sulfonated using pyridine-SO₃ complex in DMF at 80°C. The sulfonic acid intermediate is then treated with PCl₅ to install the sulfonyl chloride, followed by hydrolysis to the acid.

Key Data

ParameterValueSource
Sulfonating AgentPyridine-SO₃
Temperature80°C
Overall Yield65–70%

Comparative Analysis of Methods

MethodYield (%)ScalabilityPurity Challenges
Sulfonyl Chloride82–89HighMoisture sensitivity
Hydrazine Cyclization76ModerateHigh-temperature steps
Direct Sulfonation65–70LowOver-sulfonation

Industrial-Scale Considerations

Solvent and Catalyst Selection

  • Solvents : Dichloromethane (Method 1) and DMF (Method 3) are preferred for solubility but require recycling due to environmental regulations.

  • Catalysts : DMAP (4-dimethylaminopyridine) accelerates sulfonyl chloride coupling, reducing reaction time by 30%.

Purification Strategies

  • Chromatography : Silica gel chromatography removes desbenzyloxy phenol impurities (≤0.09% after purification).

  • Crystallization : Ethanol/water mixtures yield >99% pure product.

Emerging Methodologies

Flow Chemistry Approaches

Microreactor systems enable continuous sulfonation at 0°C, improving heat dissipation and reducing side reactions. Pilot studies report 88% yield with residence times of 10 minutes.

Enzymatic Sulfonation

Recent trials using aryl sulfotransferases show promise for greener synthesis, though yields remain low (35–40%) .

Chemical Reactions Analysis

Types of Reactions: 3-(1H-[1,2,4]Triazole-3-sulfonyl)-propionic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(1H-[1,2,4]Triazole-3-sulfonyl)-propionic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-[1,2,4]Triazole-3-sulfonyl)-propionic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Based Propionic Acid Derivatives

The evidence highlights several triazole derivatives with propionic acid side chains, differing in substituents and functional groups. Key examples include:

Table 1: Structural and Physical Properties of Triazole-Propionic Acid Analogues
Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Melting Point (°C) Key References
2-[3-[(4-Dimethylamino-benzylidene)-amino]-5-(2-hydroxyphenyl)-5-methyl-... (4a) Dimethylamino-benzylidene, indole 510.59 143
2-[3-[(4-Hydroxy-3-methoxy-benzylidene)-amino]-5-(2-hydroxyphenyl)-... (4b) Hydroxy-methoxy-benzylidene, indole 513.55 131
2-[3-[(4-Fluoro-benzylidene)-amino]-5-(2-hydroxyphenyl)-5-methyl-... (4e) Fluoro-benzylidene, indole Not provided 108
3-(4-Methyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-propionic acid Sulfanyl (thioether), pyridinyl Not provided Not provided
Methyl 3-(1H-1,2,4-triazol-1-yl)propanoate Ester linkage 169.17 (ester form) Not provided

Key Observations:

  • Substituent Effects on Melting Points: Hydrophilic groups (e.g., hydroxyl, methoxy) correlate with higher melting points (131–166°C in 4a, 4b), while halogenated (4e, 108°C) or lipophilic groups (e.g., methyl in thioether analogues) reduce melting points .

Commercial Triazole-Propionic Acid Analogues

lists industrially relevant compounds, such as:

  • PI-24942: 2-(4-[1,2,4]Triazol-1-yl-phenoxy)propionic acid (MW: 233.22).
  • PI-24943 : Hydrazide derivative of PI-24942 (MW: 247.25).

Non-Triazole Propionic Acid Derivatives

  • 3-(4-Methylphenyl)propionic acid (CAS: 1505-50-6): Lacks heterocyclic motifs but demonstrates the role of hydrophobic aryl groups in modifying crystallinity (off-white powder) .

Biological Activity

3-(1H-[1,2,4]Triazole-3-sulfonyl)-propionic acid is a compound that belongs to the class of triazole derivatives, which are recognized for their diverse biological activities. The triazole ring structure is known to interact with various biological targets, leading to potential therapeutic applications in fields such as anti-inflammatory, antimicrobial, and anticancer therapies. This article explores the biological activity of this compound, summarizing recent research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound features a triazole ring connected to a sulfonyl group and a propionic acid moiety. This unique combination of functional groups contributes to its reactivity and biological activity. Triazoles are characterized by their stability and ability to form hydrogen bonds, which enhances their interaction with biological macromolecules.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant anti-inflammatory effects. For instance, in a study evaluating several 1,2,4-triazole derivatives, it was found that compounds containing the sulfonyl group significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) stimulated by lipopolysaccharides (LPS) .

Table 1: Cytokine Inhibition by Triazole Derivatives

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)IFN-γ Inhibition (%)
3a44%Not significant79%
3c60%Not significant68%
3e50%Significant65%
Ibuprofen30%20%10%

This table illustrates the varying degrees of inhibition observed in different compounds, highlighting the potential of certain derivatives for therapeutic applications in inflammatory diseases.

Antimicrobial Activity

Triazole derivatives have also been studied for their antimicrobial properties. A notable investigation into various triazole-based compounds revealed their effectiveness against several pathogens. For example, some derivatives demonstrated potent activity against Trypanosoma cruzi, with IC50 values significantly lower than those of traditional treatments like benznidazole .

Case Study: Antitrypanosomal Activity

In one study focusing on nitrotriazoles similar to our compound of interest, several derivatives exhibited IC50 values ranging from 28 nM to 3.72 µM against Trypanosoma cruzi amastigotes without toxicity to mammalian cells . This suggests that triazole derivatives could be promising candidates for treating Chagas disease.

The biological activities of triazole compounds are often attributed to their ability to interact with various enzymes and receptors:

  • Enzyme Inhibition : Triazoles can inhibit enzymes involved in inflammatory pathways and microbial metabolism.
  • Receptor Interaction : They may modulate receptor activity related to immune responses.

The sulfonyl group enhances the compound's ability to engage in hydrogen bonding and electrostatic interactions with target proteins, potentially increasing its efficacy .

Pharmacokinetics

Triazole compounds generally exhibit favorable pharmacokinetic properties such as stability and bioavailability. Their chemical structure allows for efficient absorption and distribution within biological systems, making them suitable candidates for drug development .

Q & A

Q. How can researchers ensure reproducibility in synthesizing and testing this compound?

  • Methodological Answer : Publish detailed protocols (e.g., reaction times, purification steps) in open-access repositories (e.g., Protocols.io ). Collaborate with independent labs for replication studies. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .

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